![molecular formula C24H19ClN2O3S B2729317 1'-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione CAS No. 400081-74-5](/img/structure/B2729317.png)

1'-[(4-Chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

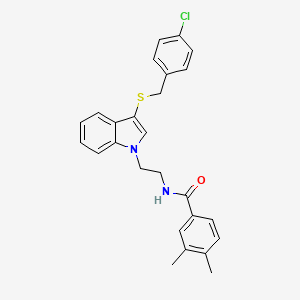

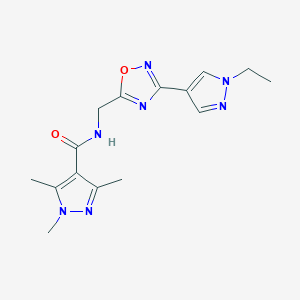

The molecular structure of this compound is characterized by the presence of a spiro[1,3-thiazolidine-2,3’-indole] core, which is a type of heterocyclic compound. Heterocyclic compounds are an important class of organic compounds possessing broad applications in various fields of science .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Spiro compounds, including the specified derivative, are synthesized through reactions involving mercaptoacetic acid and chloroimino compounds, with the structure confirmed by spectroscopic studies highlighting the tetrahedral geometry around the spiro carbon atom (Sehgal, Singh, Dandia, & Bohra, 1994). Moreover, the synthesis methodologies extend to include cyclocondensation of isatin-3-imines with α-mercaptoacids, showcasing the compound's antileukemic activity through leukemia screen tests (Rajopadhye & Popp, 1987).

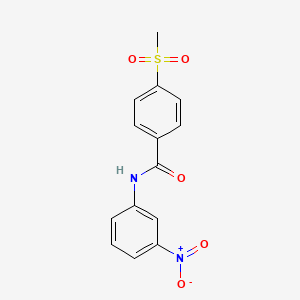

Catalysis and Green Chemistry Approaches

The use of Brønsted acidic ionic liquids as catalysts and reaction mediums for synthesizing fluorinated spiro compounds reveals their efficiency and environmental friendliness, particularly in microwave-induced techniques. These compounds exhibit antihistamic properties, underscoring the potential for medical applications without delving into specifics of drug use (Arya, Rawat, Dandia, & Sasai, 2012).

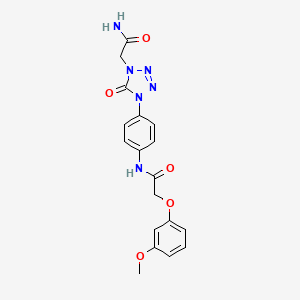

Antimicrobial and Anticancer Activities

Research also emphasizes the antimicrobial and anticancer potentials of spiro compounds. Ethoxyphthalimide derivatized spiro compounds have been synthesized and evaluated for antimicrobial activity, contributing to the development of new therapeutic agents (Thadhaney, Sain, Pemawat, & Talesara, 2010). Similarly, the synthesis of spiro[thiazolidinone-isatin] conjugates and their evaluation for anticancer activity indicate their effectiveness against certain cancer cell lines, offering insights into their utility in cancer research (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).

Environmental Applications

The spiro compounds have also found applications in environmental science, particularly in corrosion inhibition studies. Indoline compounds, for instance, have been evaluated for their effectiveness as corrosion inhibitors on steel surfaces, demonstrating the material science aspect of these compounds without focusing on their pharmacological effects (Yadav, Sarkar, & Purkait, 2015).

Propiedades

IUPAC Name |

1'-[(4-chlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN2O3S/c1-30-19-12-10-18(11-13-19)27-22(28)15-31-24(27)20-4-2-3-5-21(20)26(23(24)29)14-16-6-8-17(25)9-7-16/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHAJWTHTXPJJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CSC23C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2729236.png)

![5-(4-acetylpiperazin-1-yl)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(2-chlorobenzenesulfonamido)benzamide](/img/structure/B2729239.png)

![N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2729246.png)

![2-Chloro-N-[[4-chloro-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]acetamide](/img/structure/B2729251.png)

![3-Thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2729253.png)

![2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2729256.png)

![8-bromo-N-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carboxamide 5,5-dioxide](/img/structure/B2729257.png)